Supplier-Listed Purity and Procurement Scarcity: Target Compound vs. (4-Bromophenyl)(4-nitrophenyl)sulfane
The sole commercial listing for 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene reports a purity of 90% (HPLC, 1 g unit, ¥2,401.00) . In contrast, the structurally simpler analog (4-bromophenyl)(4-nitrophenyl)sulfane (CAS 21969-12-0) is broadly available at 96% purity from multiple suppliers including Macklin at ¥133/1g . The 6-percentage-point purity deficit combined with a >18-fold price premium reflects both the synthetic challenge of installing the 2,6-dichloro pattern and the low-volume, single-vendor market, making procurement of the target compound a decision that bundles unique structural features with verifiable scarcity.
| Evidence Dimension | Vendor-listed purity and unit price per gram |
|---|---|
| Target Compound Data | Purity: 90%; Price: ¥2,401.00/g (sole supplier Bidepharm) |
| Comparator Or Baseline | (4-Bromophenyl)(4-nitrophenyl)sulfane (CAS 21969-12-0): Purity: 96%; Price: ~¥133.00/g (Macklin, Bidepharm, multiple vendors) |
| Quantified Difference | Purity: 6% lower; Price: >18× higher per gram |
| Conditions | Commercial supplier listings accessed 2025-2026; purity determined by HPLC/GC vendor specification |
Why This Matters
The purity-scarcity profile directly impacts procurement planning: the target compound's single-supplier, low-purity status requires rigorous in-house QC and longer lead-time budgeting, while the price gap must be justified by the unique synthetic utility of the 1,3-dichlorophenyl substructure.
